Cas no 2138568-50-8 (1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid)

1,3-Dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid is a specialized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid group and an isopropyl-substituted phenylamino moiety, which may enhance binding affinity in target interactions. This compound is of interest due to its potential as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors or receptor modulators. The presence of both hydrophobic (isopropylphenyl) and hydrophilic (carboxylic acid) groups offers versatility in molecular design. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.
1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid structure
2138568-50-8 structure
Product Name:1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid
CAS No:2138568-50-8
MF:C15H19N3O2
MW:273.330263376236
CID:6493272
PubChem ID:165963546
Update Time:2025-05-19

1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid
    • 2138568-50-8
    • EN300-1153741
    • Inchi: 1S/C15H19N3O2/c1-9(2)11-5-7-12(8-6-11)16-14-13(15(19)20)10(3)17-18(14)4/h5-9,16H,1-4H3,(H,19,20)
    • InChI Key: QSHHTXKVJWKDMJ-UHFFFAOYSA-N
    • SMILES: OC(C1C(C)=NN(C)C=1NC1C=CC(=CC=1)C(C)C)=O

Computed Properties

  • Exact Mass: 273.147726857g/mol
  • Monoisotopic Mass: 273.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 67.2Ų

1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid Pricemore >>

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Additional information on 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid

Introduction to 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid (CAS No. 2138568-50-8)

1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid, identified by the CAS number 2138568-50-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The unique substitution pattern of this molecule, featuring dimethyl groups at the 1 and 3 positions of the pyrazole ring and an amino-substituted phenyl ring at the 5 position, contributes to its distinct chemical and pharmacological properties.

The structural framework of 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid incorporates several key functional groups that are critical for its biological interactions. The presence of a carboxylic acid moiety at the 4-position enhances its solubility in polar solvents and allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Additionally, the amino group attached to the phenyl ring at position 5 introduces basicity, which can be exploited in drug design for interactions with acidic or polar targets.

Recent advancements in medicinal chemistry have highlighted the potential of pyrazole derivatives as pharmacophores in the development of novel therapeutic agents. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid makes it a promising candidate for further investigation in these areas.

In particular, the 4-(propan-2-yl)phenyl group introduces a hydrophobic region that can interact with lipid rafts or membrane-bound receptors, enhancing the compound's ability to penetrate cellular barriers. This feature is particularly relevant in drug design, where membrane permeability is a critical factor for efficacy. Furthermore, the dimethyl groups at the 1 and 3 positions of the pyrazole ring contribute to steric hindrance, which can modulate binding affinity and selectivity against biological targets.

Current research in this field has shown that derivatives of pyrazole have shown promise in modulating enzyme activity and receptor binding. For instance, studies have indicated that certain pyrazole-based compounds can inhibit kinases and other enzymes involved in cancer progression. The structural features of 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid align well with these findings, suggesting its potential as an inhibitor or modulator of such targets.

The carboxylic acid group at the 4-position also provides opportunities for further chemical modification. This functionality can be used to form esters or amides, allowing for the creation of prodrugs or analogs with enhanced solubility or targeted release profiles. Such modifications are crucial in optimizing pharmacokinetic properties and improving therapeutic outcomes.

Moreover, computational modeling and molecular dynamics simulations have been increasingly employed to study the interactions between 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid and biological targets. These studies have provided valuable insights into its binding mechanism and have helped in designing more potent derivatives. The integration of experimental data with computational approaches has become a cornerstone in modern drug discovery, ensuring that compounds like this one are optimized for efficacy and safety.

The synthesis of 1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in constructing the complex framework of this compound.

In conclusion,1,3-dimethyl-5-{[4-(propan-2-yl)phenyl]amino}-1H-pyrazole-4-carboxylic acid (CAS No. 2138568-50-8) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. The ongoing studies into its pharmacological properties hold promise for the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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